Here's what we can find:
3,4-Dihydro-2H-pyrrol-5-amine, also known as 3,4-dihydro-2H-pyrrol-5-amine hydrochloride, is an organic compound with the molecular formula and a molecular weight of approximately 120.58 g/mol. It features a pyrrole ring structure that is partially saturated, making it a member of the pyrrole family. The compound is characterized by its two nitrogen atoms in the five-membered ring, contributing to its unique chemical properties. Its chemical structure allows for various interactions due to the presence of amino groups, which are critical in biological systems and
These reactions are facilitated by the compound's ability to donate and accept protons due to its amino groups .
Research indicates that 3,4-dihydro-2H-pyrrol-5-amine exhibits various biological activities. It has been studied for:
Several methods exist for synthesizing 3,4-dihydro-2H-pyrrol-5-amine:
3,4-Dihydro-2H-pyrrol-5-amine finds applications in various fields:
Studies on the interactions of 3,4-dihydro-2H-pyrrol-5-amine with other biological molecules reveal:
These studies are essential for evaluating the safety and efficacy of compounds derived from 3,4-dihydro-2H-pyrrol-5-amine .
Several compounds share structural similarities with 3,4-dihydro-2H-pyrrol-5-amine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Cyclopropanecarboximidamide hydrochloride | 57297-29-7 | 0.57 |
Propionimidamide hydrochloride | 3599-89-1 | 0.54 |
1H-Isoindol-3-amine hydrochloride | 76644-74-1 | 0.50 |
4,5-Dihydro-3H-pyrrol-2-ylamine hydrochloride | 872-32-2 | 0.67 |
What sets 3,4-dihydro-2H-pyrrol-5-amine apart from these similar compounds is its specific hydrogen bonding capabilities and its distinct reactivity profile due to the arrangement of nitrogen atoms within its structure. This unique arrangement enables it to engage in specific biological interactions that may not be present in its analogs .